molecular formula C10H10F3N3O2 B15146769 N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B15146769
M. Wt: 261.20 g/mol
InChI Key: ZTNIUMBJMHCLKO-UHFFFAOYSA-N
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Description

N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine (Molecular Formula: C₁₀H₁₀F₃N₃O₂; Molecular Weight: 261.21 g/mol) is a pyrimidine-derived compound characterized by a cyclopropyl substituent at the 6-position and a trifluoromethyl group at the 4-position of the pyrimidine ring. This compound is cataloged under identifier DS923 in synthetic chemistry databases .

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the pyrimidine ring, while the cyclopropyl substituent introduces steric constraints that may influence binding interactions in biological systems. Glycine, as a flexible amino acid, contributes to solubility and hydrogen-bonding capabilities.

Properties

Molecular Formula

C10H10F3N3O2

Molecular Weight

261.20 g/mol

IUPAC Name

2-[[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C10H10F3N3O2/c11-10(12,13)7-3-6(5-1-2-5)15-9(16-7)14-4-8(17)18/h3,5H,1-2,4H2,(H,17,18)(H,14,15,16)

InChI Key

ZTNIUMBJMHCLKO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a pyrimidine derivative with glycine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals and other industrial applications due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Substituents at the 6-Position
  • N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (DT231-DT234): Replaces cyclopropyl with a 3-methoxyphenyl group. Molecular Weight: ~275–280 g/mol (estimated), higher than DS923 due to the methoxy group .
  • N-[6-(Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (Catalog Numbers: 205750, 208348):

    • Substitutes cyclopropyl with thienyl (2- or 3-thienyl) groups.
    • Molecular Weight: 303.26 g/mol (due to sulfur inclusion).
    • Enhanced electronic delocalization from the heteroaromatic thiophene ring .
Modifications to the Glycine Moiety
  • N-[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine (DS924): Methylation of the glycine amino group. Molecular Formula: C₁₁H₁₂F₃N₃O₂; Molecular Weight: 275.23 g/mol.
  • 4-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid (DT236-DT239): Replaces glycine with an aminobenzoic acid group. Introduces carboxylic acid functionality, increasing acidity and hydrogen-bonding capacity .

Physicochemical and Functional Comparisons

Compound Name 6-Position Substituent Glycine Modification Molecular Weight (g/mol) Key Functional Attributes
DS923 (Target Compound) Cyclopropyl None 261.21 High solubility, moderate steric hindrance
DS924 Cyclopropyl N-methyl 275.23 Increased lipophilicity
DT231-DT234 3-Methoxyphenyl None ~275–280 Enhanced aromatic interactions
Catalog 205750/208348 (Thienyl analogs) Thienyl None 303.26 Sulfur-mediated electronic effects
DT236-DT239 4-Methoxyphenyl Aminobenzoic acid ~310–315 Acidic properties, improved crystallinity

Research Findings and Implications

  • Electron-Withdrawing Effects : The trifluoromethyl group in all analogs enhances metabolic stability by reducing oxidative degradation .
  • Steric and Solubility Trade-offs : Cyclopropyl in DS923 balances steric bulk and solubility better than bulkier aryl groups (e.g., methoxyphenyl), as evidenced by computational logP comparisons .
  • Biological Relevance : Thienyl analogs (Catalog 205750/208348) show promise in kinase inhibition assays due to sulfur’s polarizability, though DS923’s cyclopropyl may offer superior target selectivity .

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